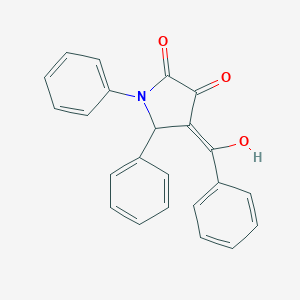![molecular formula C11H15N3OS2 B274231 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has gained significant attention in the scientific community due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide dye that is commonly used as a colorimetric indicator for cell viability assays.
作用機序
The mechanism of action of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone involves the reduction of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan by mitochondrial dehydrogenases in viable cells. The reduction of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is dependent on the activity of the mitochondrial respiratory chain. In viable cells, the mitochondrial respiratory chain is active, and 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is reduced to formazan. In non-viable cells, the mitochondrial respiratory chain is inactive, and 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is not reduced to formazan.
Biochemical and Physiological Effects:
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is a non-toxic compound and does not have any known biochemical or physiological effects on cells. However, the conversion of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan can interfere with other assays that rely on colorimetric measurements, such as protein assays.
実験室実験の利点と制限
The advantages of using 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone as a colorimetric indicator for cell viability assays include its high sensitivity, low cost, and ease of use. The limitations of using 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone include its interference with other assays that rely on colorimetric measurements, such as protein assays, and its inability to distinguish between viable and non-viable cells in certain situations.
将来の方向性
There are several future directions for the use of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone in scientific research. One direction is the development of new assays that can differentiate between viable and non-viable cells in situations where 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone cannot. Another direction is the development of new compounds that can replace 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone as a colorimetric indicator for cell viability assays. Additionally, the use of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone in combination with other assays, such as flow cytometry, can provide more comprehensive information about cell viability and cytotoxicity.
合成法
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-mercaptoacetamide with 2-amino-3-methyl-1,3-thiazoline to form 3-methyl-1,3-thiazolidine-2-thione. The second step involves the reaction of 3-methyl-1,3-thiazolidine-2-thione with ethyl acetoacetate to form 3-methyl-1,3-thiazolidine-2,4-dione. The third step involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione with hydrazine hydrate to form 3-methyl-1,3-thiazolidine-2,4-dione hydrazone. The final step involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione hydrazone with 2-bromoacetophenone to form 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone.
科学的研究の応用
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone is widely used in scientific research as a colorimetric indicator for cell viability assays. The assay is based on the conversion of 1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone to formazan by mitochondrial dehydrogenases in viable cells. The formazan produced is insoluble and can be quantified by measuring the absorbance at 570 nm. The assay is commonly used to assess the cytotoxicity of drugs, chemicals, and other substances on cells.
特性
製品名 |
1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C11H15N3OS2 |
分子量 |
269.4 g/mol |
IUPAC名 |
(5Z)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H15N3OS2/c1-12-6-7-17-9(12)5-4-8-10(15)14(3)11(16)13(8)2/h4-5H,6-7H2,1-3H3/b8-4-,9-5+ |
InChIキー |
FVFBOOXTOBVBGN-MVTUOISNSA-N |
異性体SMILES |
CN\1CCS/C1=C/C=C\2/C(=O)N(C(=S)N2C)C |
SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C |
正規SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)


![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

